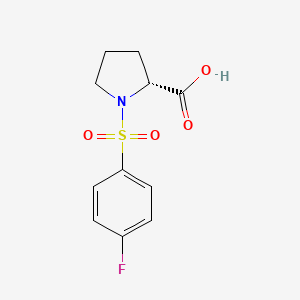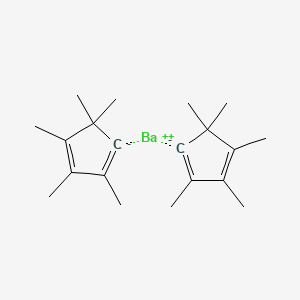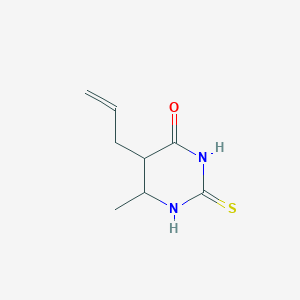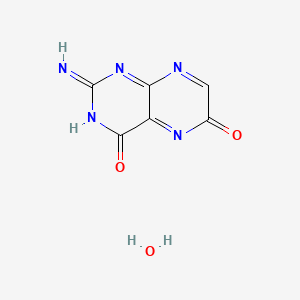
2-Iminopteridine-4,6-dione;hydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Iminopteridine-4,6-dione;hydrate is a chemical compound that belongs to the class of heterocyclic compounds It is characterized by a pteridine ring system with an imino group at the 2-position and keto groups at the 4 and 6 positions The hydrate form indicates the presence of water molecules associated with the compound
Vorbereitungsmethoden
The synthesis of 2-Iminopteridine-4,6-dione;hydrate typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. For example, starting from a suitable aminopyrimidine derivative, the compound can be synthesized through a series of reactions involving cyclization, oxidation, and hydration steps. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and specific reaction conditions to facilitate the process .
Analyse Chemischer Reaktionen
2-Iminopteridine-4,6-dione;hydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the keto groups to hydroxyl groups, leading to different structural analogs.
Substitution: The imino group and keto groups can participate in substitution reactions, where different substituents replace the original groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. .
Wissenschaftliche Forschungsanwendungen
2-Iminopteridine-4,6-dione;hydrate has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions .
Wirkmechanismus
The mechanism of action of 2-Iminopteridine-4,6-dione;hydrate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby exerting its therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Vergleich Mit ähnlichen Verbindungen
2-Iminopteridine-4,6-dione;hydrate can be compared with other similar compounds, such as:
2-Aminopyridine: Known for its use in drug discovery and synthesis of diverse biological molecules.
4-Amino-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione: Used in pharmaceutical compositions for treating diseases related to TNF-α activity.
Pyran Derivatives: Synthesized via multicomponent reactions and used in various catalytic conditions. The uniqueness of this compound lies in its specific structure and the presence of the imino group, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C6H5N5O3 |
|---|---|
Molekulargewicht |
195.14 g/mol |
IUPAC-Name |
2-iminopteridine-4,6-dione;hydrate |
InChI |
InChI=1S/C6H3N5O2.H2O/c7-6-10-4-3(5(13)11-6)9-2(12)1-8-4;/h1H,(H2,7,11,13);1H2 |
InChI-Schlüssel |
LKNFMCOUROTDFW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=NC2=NC(=N)NC(=O)C2=NC1=O.O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


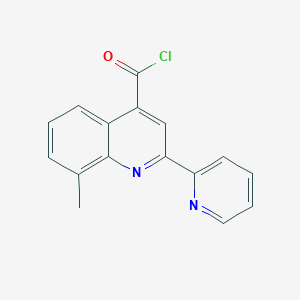
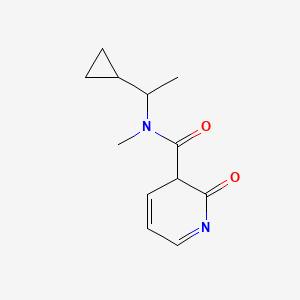
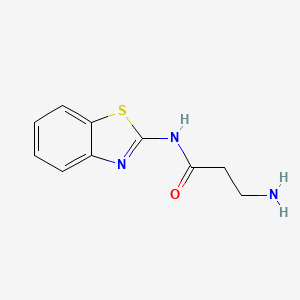
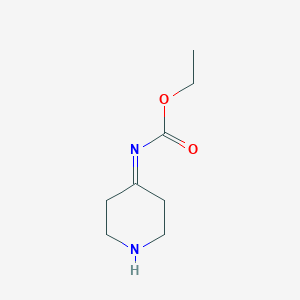
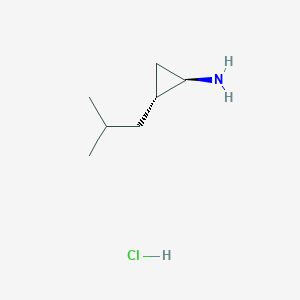
![2,3-Dihydro-5,6,9,10-tetrahydroxy-benzo[j]fluoranthene-1,4-dione](/img/structure/B12348306.png)
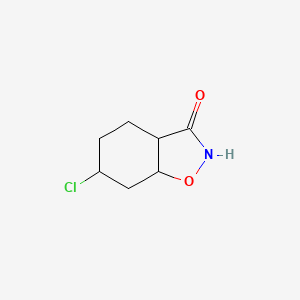
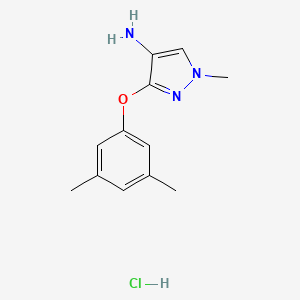
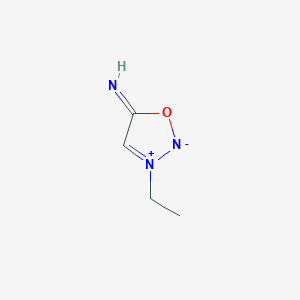
![8-(Pyridin-2-yl)-8-aza-5-azoniaspiro[4.5]decane](/img/structure/B12348321.png)
